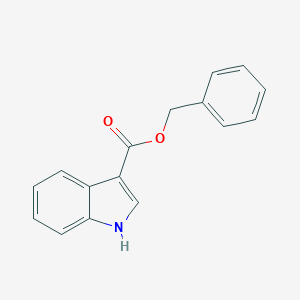
benzyl 1H-indole-3-carboxylate
Descripción general
Descripción
Benzyl 1H-indole-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in pharmaceutical and chemical industries. Benzyl 1H-indole-3-carboxylate has been found to exhibit various biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
Mecanismo De Acción
The mechanism of action of benzyl 1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer development. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of various genes that are involved in inflammation and cancer development.
Efectos Bioquímicos Y Fisiológicos
Benzyl 1H-indole-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. It has also been found to exhibit anti-tumor activity, making it a promising candidate for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl 1H-indole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been found to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on benzyl 1H-indole-3-carboxylate. One potential direction is the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. Another potential direction is the investigation of its mechanism of action, which could lead to the development of new therapeutic targets for the treatment of various diseases. Further research is also needed to determine its safety and efficacy in humans, which could pave the way for clinical trials and eventual approval by regulatory agencies.
Aplicaciones Científicas De Investigación
Benzyl 1H-indole-3-carboxylate has been used in various scientific research applications due to its unique properties. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. It has also been found to exhibit anti-tumor activity, making it a promising candidate for cancer research.
Propiedades
Número CAS |
148357-04-4 |
|---|---|
Nombre del producto |
benzyl 1H-indole-3-carboxylate |
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
benzyl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C16H13NO2/c18-16(19-11-12-6-2-1-3-7-12)14-10-17-15-9-5-4-8-13(14)15/h1-10,17H,11H2 |
Clave InChI |
SEQPSPZFEZDRLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CNC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CNC3=CC=CC=C32 |
Sinónimos |
3-indolecarboxylic acid benzyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

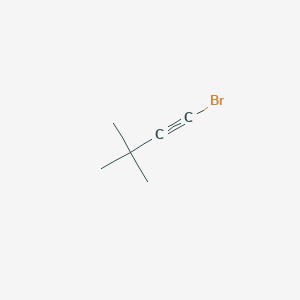



![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)



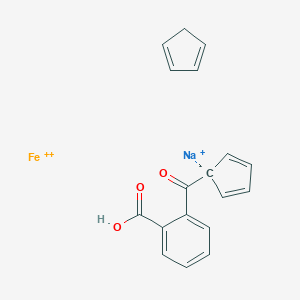
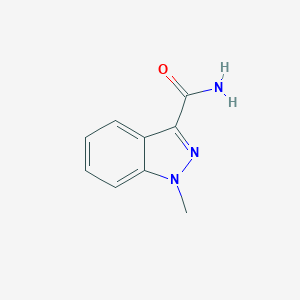
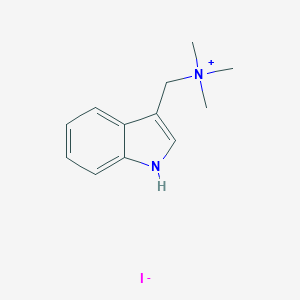

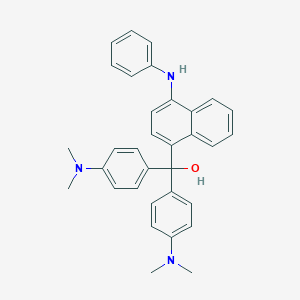
![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)